molecular formula C8H14CaO4 B3343477 Calcium diisobutyrate CAS No. 533-90-4

Calcium diisobutyrate

Cat. No.: B3343477
CAS No.: 533-90-4
M. Wt: 214.27 g/mol
InChI Key: BVTQVYBMHFSYPL-UHFFFAOYSA-L
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Description

Calcium diisobutyrate, also known as calcium bis(2-methylpropanoate), is an organic calcium salt with the molecular formula C₈H₁₄CaO₄. It is a compound formed by the reaction of calcium with isobutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium diisobutyrate can be synthesized through the reaction of calcium hydroxide or calcium carbonate with isobutyric acid. The reaction typically occurs in an aqueous medium, where calcium hydroxide or calcium carbonate is gradually added to a solution of isobutyric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where calcium carbonate is reacted with isobutyric acid under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified through filtration and crystallization processes to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Calcium diisobutyrate undergoes several types of chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form calcium carbonate and other oxidation products.

    Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced calcium salts.

    Substitution: this compound can participate in substitution reactions where the isobutyrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Calcium carbonate, carbon dioxide.

    Reduction: Reduced calcium salts.

    Substitution: Various substituted calcium salts depending on the reagent used.

Scientific Research Applications

Calcium diisobutyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of calcium metabolism and as a source of calcium ions in biological experiments.

    Medicine: Investigated for its potential use in calcium supplementation and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, plasticizers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of calcium diisobutyrate primarily involves the release of calcium ions (Ca²⁺) upon dissolution. These calcium ions play a crucial role in various biochemical and physiological processes, including:

    Signal Transduction: Calcium ions act as secondary messengers in cellular signaling pathways, regulating various cellular functions.

    Muscle Contraction: Calcium ions are essential for muscle contraction by interacting with proteins such as troponin and tropomyosin.

    Bone Health: Calcium ions contribute to bone mineralization and maintenance of bone density.

Comparison with Similar Compounds

    Calcium Acetate: Used in the treatment of hyperphosphatemia and as a food additive.

    Calcium Propionate: Commonly used as a preservative in food products.

    Calcium Lactate: Employed in calcium supplementation and as a food additive.

Properties

IUPAC Name

calcium;2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTQVYBMHFSYPL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-31-2 (Parent)
Record name Calcium diisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50201449
Record name Calcium diisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-90-4
Record name Calcium diisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium diisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium diisobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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